molecular formula C11H11N3O B1438887 3-(Pyridin-4-ylmethoxy)pyridin-2-amine CAS No. 96428-83-0

3-(Pyridin-4-ylmethoxy)pyridin-2-amine

Cat. No. B1438887
CAS RN: 96428-83-0
M. Wt: 201.22 g/mol
InChI Key: RFQHCARUUPPPKT-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-ylmethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 . It is used for research purposes .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyridin-4-ylmethoxy)pyridin-2-amine” are not available, pyridin-2-ol, a related compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Scientific Research Applications

  • Coordination Polymers and Luminescence Studies :

    • 3-(Pyridin-4-ylmethoxy)pyridin-2-amine and related compounds have been used in the synthesis of helical silver(I) coordination polymers, which exhibit interesting structural properties and luminescent emissions (Zhang et al., 2013).
    • These polymers have potential applications in materials science due to their unique physical properties and potential for functionalization.
  • Copper(I) Complexes Formation :

    • The compound and its derivatives are instrumental in forming copper(I) complexes, which have been characterized for their spectral properties and potential redox behavior (Dehghanpour et al., 2007).
    • These complexes could have implications in catalysis and electronic materials.
  • Synthesis of Functionalized Organic Compounds :

    • Research has demonstrated the use of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine in synthesizing highly functionalized organic compounds, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, which have potential applications in pharmaceuticals and organic chemistry (Li et al., 2019).
  • Development of Redox-Active Frameworks :

    • The compound has been used to develop redox-active ligands in coordination frameworks, which are significant in the field of metal-organic frameworks (MOFs) for their electronic and structural properties (Hua et al., 2013).
    • These frameworks have potential applications in sensing, catalysis, and electronic devices.
  • Antioxidant and Acetylcholinesterase Inhibitory Activities :

    • Derivatives of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, suggesting potential in pharmaceutical applications (Méndez & Kouznetsov, 2015).
  • Role in Photodynamic Therapy :

    • Certain complexes involving the compound have been explored for their application in photodynamic therapy, particularly in the treatment of breast cancer (Zhu et al., 2019).
  • Catalytic Applications :

    • It has been used in the synthesis of cobalt complexes and demonstrated catalytic activities in the oxidation of olefins, indicating potential applications in industrial catalysis (Pruss et al., 2004).

Future Directions

While specific future directions for “3-(Pyridin-4-ylmethoxy)pyridin-2-amine” are not available, research into similar compounds, such as pyrimidines, continues due to their wide range of pharmacological effects . Further studies could explore the potential applications of “3-(Pyridin-4-ylmethoxy)pyridin-2-amine” in various fields.

properties

IUPAC Name

3-(pyridin-4-ylmethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQHCARUUPPPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-ylmethoxy)pyridin-2-amine

CAS RN

96428-83-0
Record name 3-(pyridin-4-ylmethoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Marcotte, M Rushe, R M. Arduini, C Lukacs… - Protein …, 2017 - Wiley Online Library
Germinal‐center kinase‐like kinase (GLK, Map4k3), a GCK‐I family kinase, plays multiple roles in regulating apoptosis, amino acid sensing, and immune signaling. We describe here …
Number of citations: 18 onlinelibrary.wiley.com

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